molecular formula C14H15ClN2O4 B6343818 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline CAS No. 1204313-58-5

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline

Cat. No.: B6343818
CAS No.: 1204313-58-5
M. Wt: 310.73 g/mol
InChI Key: BUXRNECOVLCHCM-UHFFFAOYSA-N
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Description

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline is a complex organic compound with the molecular formula C14H15ClN2O4 and a molecular weight of 310.73 g/mol This compound is characterized by its unique structure, which includes a quinazoline core fused with a tetraoxacyclododecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

    Introduction of the Tetraoxacyclododecane Ring: This step involves the formation of the tetraoxacyclododecane ring through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: A simpler analog with similar biological activities but lacking the tetraoxacyclododecane ring.

    7,8,10,11,13,14-Hexahydroquinazoline: Another analog with a similar ring structure but without the chlorine atom.

Uniqueness

4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

18-chloro-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c15-14-10-7-12-13(8-11(10)16-9-17-14)21-6-4-19-2-1-18-3-5-20-12/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXRNECOVLCHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C3C(=C2)N=CN=C3Cl)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129935
Record name 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204313-58-5
Record name 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204313-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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